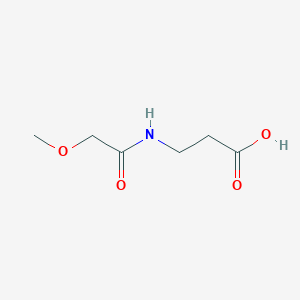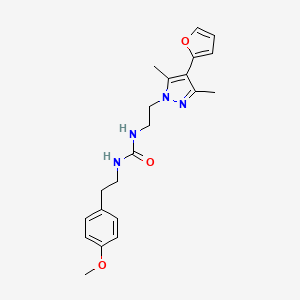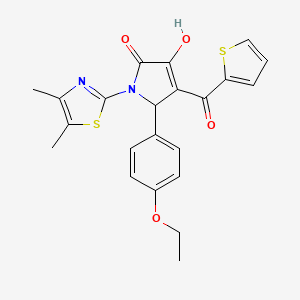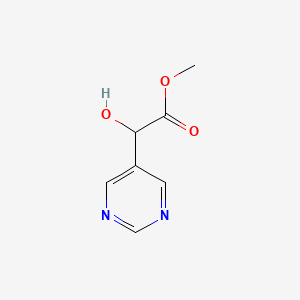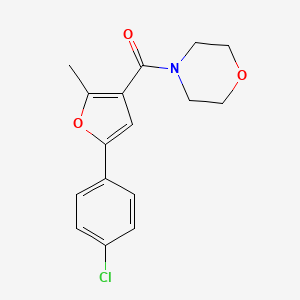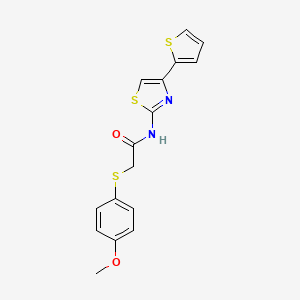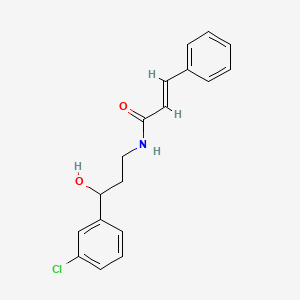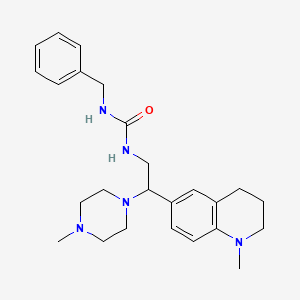
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a urea group, a tetrahydroquinoline group, and a methylpiperazine group. These groups suggest that the compound might have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The urea group, for example, could participate in condensation reactions, while the benzyl group could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature and may have moderate solubility in water.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Cleavage to Secondary Amines via Urethanes
Kim, Lee, and Wiegrebe (1984) described a methodology involving the cleavage of 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which are easily reduced or hydrogenolyzed to secondary amines. This process suggests potential synthetic applications for related compounds in producing secondary amine functionalities Kim, Lee, & Wiegrebe, 1984.
Synthesis of Tetrahydropyrimidine-5-carboxylates
Sujayev et al. (2016) synthesized a cyclic urea derivative and tested it for inhibition of carbonic anhydrase and cholinesterase enzymes, demonstrating potential pharmacological applications Sujayev et al., 2016.
Construction of the 3,4-Dihydroisoquinolinone Skeleton
Mujde, Özcan, and Balci (2011) reported a new method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons, starting from a related ester functionality. This methodology is crucial for constructing isoquinoline alkaloid frameworks, which are important in pharmaceutical research Mujde, Özcan, & Balci, 2011.
Biological Activities
Antineoplastic and Antimonoamineoxidase Properties
Markosyan et al. (2010) synthesized a derivative with antineoplastic and antimonoamineoxidase properties, highlighting the potential of quinazoline derivatives in developing therapeutic agents for cancer and neurodegenerative diseases Markosyan et al., 2010.
Cytotoxic Evaluation of Hexahydroquinoline Derivatives
El-Deen, Anwar, and Hasabelnaby (2016) synthesized new hexahydroquinoline derivatives containing a benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines. This research demonstrates the potential application of related compounds in cancer therapy El-Deen, Anwar, & Hasabelnaby, 2016.
Pharmacokinetics of Antitumor Derivatives
Kim et al. (2001) studied the pharmacokinetics of a novel antitumor 3-arylisoquinoline derivative, providing a foundation for the development and optimization of related compounds for cancer treatment Kim et al., 2001.
Safety And Hazards
Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity.
Propriétés
IUPAC Name |
1-benzyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O/c1-28-13-15-30(16-14-28)24(19-27-25(31)26-18-20-7-4-3-5-8-20)22-10-11-23-21(17-22)9-6-12-29(23)2/h3-5,7-8,10-11,17,24H,6,9,12-16,18-19H2,1-2H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSGCRHUKNTJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

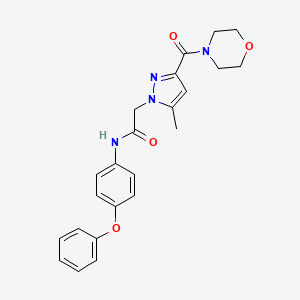
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
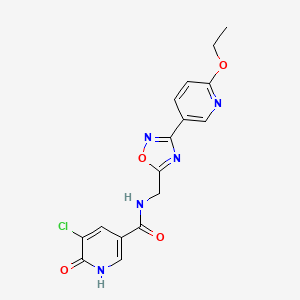
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
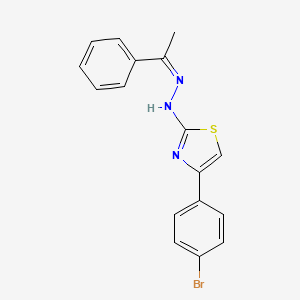
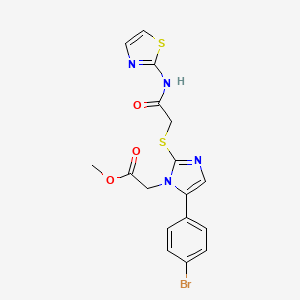
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)
